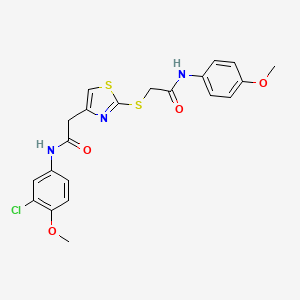![molecular formula C18H19ClN2O6S2 B2381664 4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 900135-99-1](/img/structure/B2381664.png)
4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core, a methylsulfonyl group, and a morpholinylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative, followed by reduction to form the corresponding amine.
Sulfonylation: The amine is then subjected to sulfonylation using reagents such as methanesulfonyl chloride to introduce the methylsulfonyl group.
Morpholinylsulfonylation: Finally, the morpholinylsulfonyl group is introduced through a reaction with morpholine and a sulfonylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-methylbenzenesulfonamide
- 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
- 4-(methylsulfonyl)benzenesulfonyl chloride
Uniqueness
4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
4-chloro-N-(4-methylsulfonylphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O6S2/c1-28(23,24)15-5-3-14(4-6-15)20-18(22)13-2-7-16(19)17(12-13)29(25,26)21-8-10-27-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMIEAJXLHHPRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-((2-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2381582.png)
![1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B2381583.png)
![2-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B2381585.png)
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2381586.png)
![Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2381587.png)


![2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2381593.png)
![3-Chloro-2-{4-[(4-nitrobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B2381594.png)
![3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2381598.png)
![N-(1-cyanocyclopentyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2381600.png)



